molecular formula C10H12ClNO5S B2426673 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid CAS No. 392313-45-0

2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid

Cat. No.: B2426673
CAS No.: 392313-45-0
M. Wt: 293.72
InChI Key: HTXCSQLDMWNKCN-UHFFFAOYSA-N
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Description

2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid is a synthetic organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a methylsulfonyl group attached to the glycine backbone

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and methylsulfonyl chloride.

    Reaction Conditions: The aniline derivative is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Glycine Coupling: The sulfonamide is then coupled with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group could yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)glycine: Lacks the methylsulfonyl group.

    N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine: Lacks the chloro substitution.

    N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine: Contains an alanine backbone instead of glycine.

Uniqueness

2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid is unique due to the presence of both the chloro-substituted methoxyphenyl group and the methylsulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-17-9-4-3-7(11)5-8(9)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXCSQLDMWNKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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